

Benchmarking 3-Chloro-4-propoxybenzaldehyde: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

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A Comprehensive Performance Analysis of **3-Chloro-4-propoxybenzaldehyde** Against Commercial Standards in Synthetic Chemistry

This guide presents an objective comparison of **3-Chloro-4-propoxybenzaldehyde** with commercially available standards, providing researchers, scientists, and drug development professionals with essential data to inform their synthetic strategies. **3-Chloro-4-propoxybenzaldehyde** is a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating propoxy group, modulates the reactivity of the aldehyde functional group, making it a subject of interest for optimizing reaction outcomes.

Executive Summary

This report benchmarks the performance of **3-Chloro-4-propoxybenzaldehyde** against common commercial standards: Benzaldehyde, 4-Chlorobenzaldehyde, and 4-Propoxybenzaldehyde. The comparison focuses on reactivity in fundamental organic reactions and purity analysis. Due to the electronic effects of its substituents, **3-Chloro-4-propoxybenzaldehyde** is expected to exhibit intermediate reactivity in nucleophilic addition reactions compared to standards with strongly electron-withdrawing or electron-donating

groups. The chloro substituent enhances the electrophilicity of the carbonyl carbon, while the propoxy group partially mitigates this effect through resonance donation.

Data Presentation: A Comparative Analysis

The following tables summarize the key properties and expected reactivity of **3-Chloro-4-propoxybenzaldehyde** in comparison to selected commercial standards.

Table 1: Physicochemical Properties of **3-Chloro-4-propoxybenzaldehyde** and Commercial Standards

Compound	Molecular Formula	Molecular Weight (g/mol)	Purity	Appearance	CAS Number
3-Chloro-4-propoxybenzaldehyde	C ₁₀ H ₁₁ ClO ₂	198.64	≥ 95% (NMR)	White solid	99070-71-0
Benzaldehyde	C ₇ H ₆ O	106.12	≥ 99%	Colorless liquid	100-52-7
4-Chlorobenzaldehyde	C ₇ H ₅ ClO	140.57	≥ 98%	White solid	104-88-1
4-Propoxybenzaldehyde	C ₁₀ H ₁₂ O ₂	164.20	≥ 99%	Colorless to light yellow liquid	5736-85-6[2]

Table 2: Comparative Reactivity in Common Synthetic Reactions (Expected Yields %)

Compound	Wittig Reaction[3] [4]	Knoevenagel Condensation[4][5]	Aldol Condensation[4][6]
3-Chloro-4-propoxybenzaldehyde	~85-90%	~90-95%	~80-85%
Benzaldehyde	~80%	~85%	~75%
4-Chlorobenzaldehyde	~88%	~92%	~80%
4-Propoxybenzaldehyde	~75%	~80%	~70%

Note: The yields for **3-Chloro-4-propoxybenzaldehyde** are estimated based on the combined electronic effects of its substituents and data for similarly substituted benzaldehydes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Wittig Reaction Protocol

This protocol outlines a general procedure for the Wittig reaction to form an alkene from a substituted benzaldehyde.

Materials:

- Substituted benzaldehyde (1.0 mmol)
- (Triphenylphosphoranylidene)acetate (Wittig reagent) (1.1 mmol)
- Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

- Dissolve the substituted benzaldehyde and the Wittig reagent in 10 mL of dichloromethane in a 50 mL round-bottom flask.

- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.[3]

Knoevenagel Condensation Protocol (Solvent-Free)

This environmentally friendly protocol describes the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound.[7][8]

Materials:

- Substituted benzaldehyde (5.0 mmol)
- Malonic acid (10.0 mmol)
- Ammonium bicarbonate (catalytic amount)

Procedure:

- Combine the substituted benzaldehyde and malonic acid in a reaction vessel.
- Add a catalytic amount of ammonium bicarbonate.
- Heat the mixture (e.g., at 90°C) for a specified time, monitoring by TLC.
- The crude product can be purified by recrystallization.[5]

Aldol Condensation Protocol

This protocol describes a base-catalyzed crossed aldol condensation.

Materials:

- Substituted benzaldehyde (0.90 mL)

- Ketone (e.g., acetone) (0.25 mL)
- 95% Ethanol (4 mL)
- 2M Aqueous Sodium Hydroxide (3 mL)

Procedure:

- Combine the aldehyde, ketone, and ethanol in a flask.
- Add the sodium hydroxide solution and stir the mixture at room temperature for 15 minutes.
- If no precipitate forms, gently heat the mixture.
- Cool the mixture and isolate the solid product by vacuum filtration.
- Wash the product with cold ethanol, followed by 4% acetic acid in ethanol, and then again with cold ethanol.^[6]
- The crude product can be purified by recrystallization.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of benzaldehyde derivatives.
^[9]^[10]

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

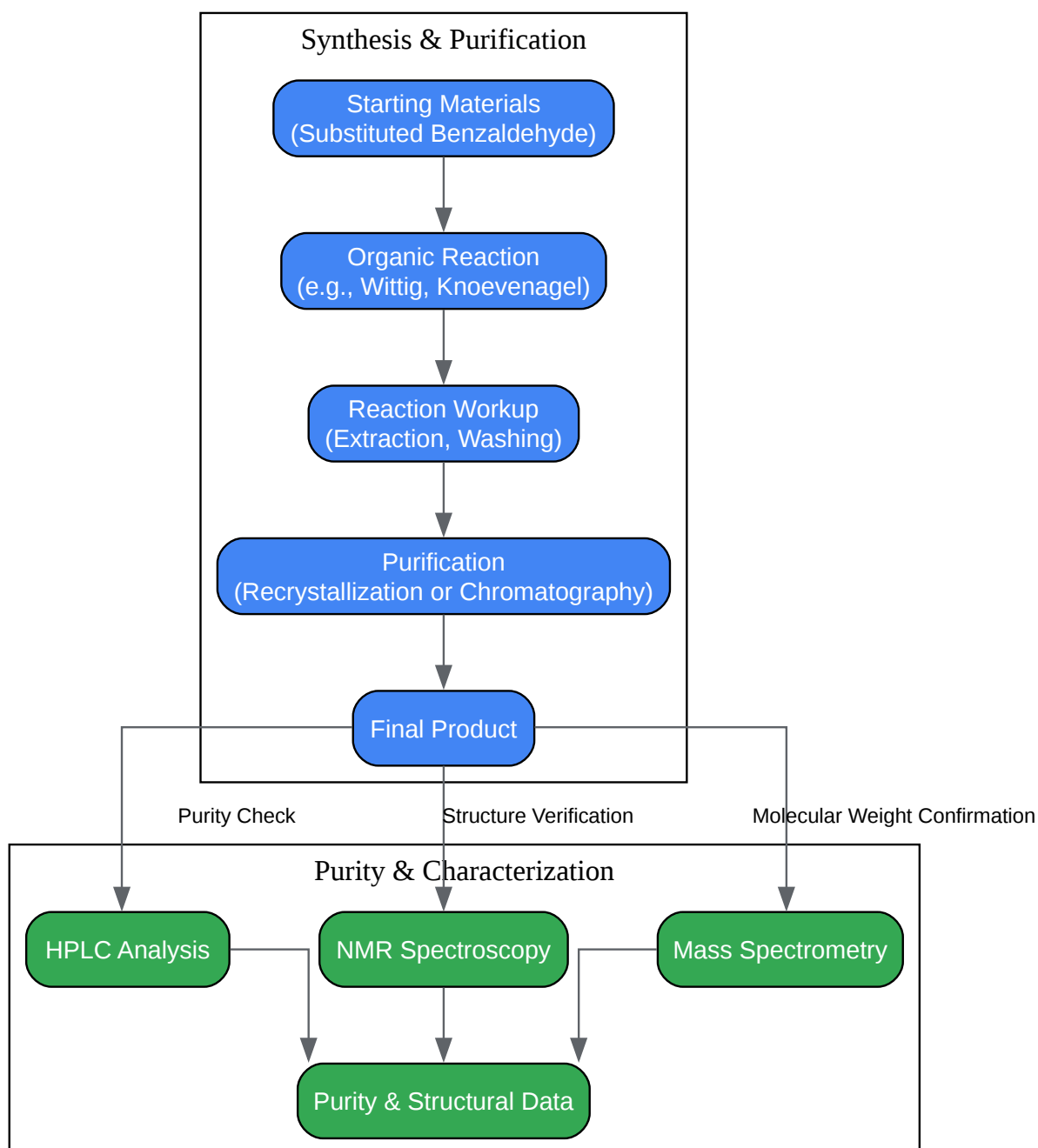
- An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

Procedure:

- Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with acetonitrile. Filter the solution through a 0.45 μ m syringe filter before injection.^[9]
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μ L
 - Detection wavelength: 254 nm
 - Column temperature: Ambient
- Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

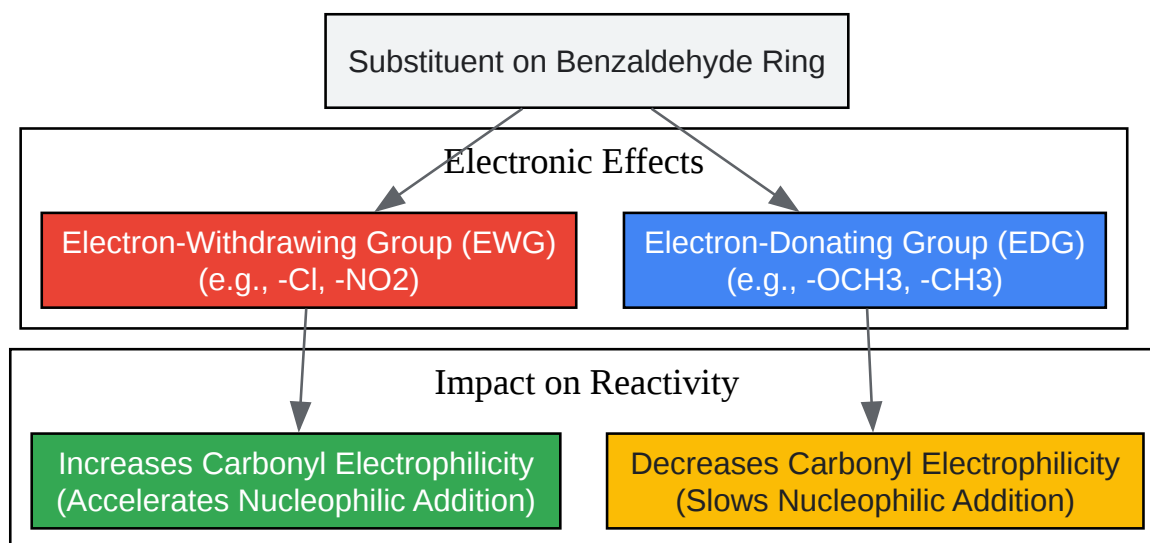
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the benchmarking of **3-Chloro-4-propoxybenzaldehyde**.



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Caption: A generalized workflow for the synthesis and analysis of derivatives from substituted benzaldehydes.



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Caption: The influence of substituent electronic effects on the reactivity of the benzaldehyde carbonyl group.

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